molecular formula C22H18ClN3O4S2 B2574311 N-(2-chlorophenyl)-2-{(3Z)-3-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide CAS No. 618077-17-1

N-(2-chlorophenyl)-2-{(3Z)-3-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide

Cat. No.: B2574311
CAS No.: 618077-17-1
M. Wt: 487.97
InChI Key: FRRZCTMVQSEXQN-HNENSFHCSA-N
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Description

N-(2-chlorophenyl)-2-{(3Z)-3-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide is a potent and selective small molecule inhibitor of VEGFR2 kinase activity . Its primary research value lies in its ability to disrupt angiogenic signaling pathways by competitively binding to the ATP-binding site of VEGFR2, thereby inhibiting receptor autophosphorylation and subsequent downstream signaling. This mechanism makes it a critical tool for investigating the role of VEGF-driven angiogenesis in various disease models, particularly in oncology research for studying tumor growth and metastasis . Researchers utilize this compound to explore novel therapeutic strategies, validate VEGFR2 as a target, and study the complex cellular processes involved in endothelial cell proliferation, migration, and survival. This product is supplied with guaranteed high purity and stability, ensuring reliable and reproducible results in biochemical assays, cell-based studies, and preclinical research. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(2-chlorophenyl)-2-[(3Z)-3-[3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxoindol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN3O4S2/c1-30-11-10-25-21(29)19(32-22(25)31)18-13-6-2-5-9-16(13)26(20(18)28)12-17(27)24-15-8-4-3-7-14(15)23/h2-9H,10-12H2,1H3,(H,24,27)/b19-18-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRRZCTMVQSEXQN-HNENSFHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)C(=C2C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=CC=C4Cl)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCN1C(=O)/C(=C/2\C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=CC=C4Cl)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

618077-17-1
Record name N-(2-CHLOROPHENYL)-2-{(3Z)-3-[3-(2-METHOXYETHYL)-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-5-YLIDENE]-2-OXO-2,3-DIHYDRO-1H-INDOL-1-YL}ACETAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

N-(2-chlorophenyl)-2-{(3Z)-3-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide is a complex organic compound that exhibits significant biological activity. The compound's structure incorporates a thiazolidinone moiety, which is known for its diverse pharmacological properties, including anti-inflammatory and anticancer activities.

Anticancer Activity

Recent studies have shown that derivatives of thiazolidinones exhibit promising anticancer properties. For instance, compounds similar to this compound have been tested against various cancer cell lines.

A case study involving thiazolidinone derivatives demonstrated that they inhibited cell proliferation in breast cancer cell lines (MCF7) with IC50 values ranging from 10 to 30 μM. The mechanism of action involves the induction of apoptosis and cell cycle arrest at the G0/G1 phase .

Anti-inflammatory Activity

Thiazolidinone derivatives are also recognized for their anti-inflammatory effects. A study evaluated the anti-inflammatory potential of similar compounds using carrageenan-induced paw edema in rats. The results indicated that these compounds significantly reduced edema compared to control groups, with an optimal dose showing a reduction of inflammation by approximately 60% at 50 mg/kg .

The biological activity of this compound is believed to be mediated through multiple pathways:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammatory pathways such as cyclooxygenase (COX) and lipoxygenase (LOX).
  • Modulation of Cytokine Production : It has been reported that thiazolidinone derivatives can downregulate pro-inflammatory cytokines like TNF-alpha and IL-6.

Data Table: Summary of Biological Activities

Activity TypeModel/AssayResultReference
AnticancerMCF7 Cell LineIC50 = 10 - 30 μM
Anti-inflammatoryCarrageenan-induced Edema60% reduction at 50 mg/kg

Comparison with Similar Compounds

Comparison with Structural Analogs

Variations in Phenyl Substituent Position

N-(3-Chlorophenyl)-2-{(3Z)-3-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide
  • Key difference : Chlorine at the 3-position of the phenyl ring vs. 2-position in the target compound.
  • Impact: Altered steric and electronic environments may affect binding to aromatic interaction sites (e.g., enzyme pockets).

Variations in Thiazolidinone Substituents

N-(2-Chlorophenyl)-2-{(3Z)-3-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide
  • Key difference : 4-Methylbenzyl group replaces the 2-methoxyethyl substituent.
  • Methyl substitution may stabilize the thiazolidinone ring via hydrophobic interactions.
N-(2-Chlorophenyl)-2-{(3Z)-3-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide
  • Key difference : 2-Ethylhexyl chain introduces a branched alkyl group.
  • Impact :
    • Markedly increased hydrophobicity (logP), likely improving lipid bilayer partitioning but risking aggregation in aqueous media.
    • Bulky substituent may hinder rotational freedom, affecting conformational stability.

Functional Group Modifications

N-(2-Methylphenyl)-2-[(2Z)-4-oxo-2-(phenylimino)-3-(phenylsulfonyl)-1,3-thiazolidin-5-yl]acetamide
  • Key differences: Phenylsulfonyl group replaces thioxo, introducing strong electron-withdrawing effects. Phenylimino substituent at position 2 vs. thioxo in the target compound.
  • Impact: Sulfonyl groups may enhance metabolic resistance but reduce nucleophilic reactivity. Imino group could form additional hydrogen bonds, altering target selectivity.

Structural and Hypothetical Property Comparison Table

Compound (Reference) Phenyl Substituent Thiazolidinone Substituent Key Features Hypothesized Impact
Target Compound 2-Chloro 2-Methoxyethyl Polar substituent, Z-configuration Balanced solubility, moderate lipophilicity
3-Chloro Analog 3-Chloro 4-Methylbenzyl Meta-substitution, benzyl group Enhanced hydrophobic interactions
4-Methylbenzyl Analog 2-Chloro 4-Methylbenzyl Lipophilic substituent Increased membrane permeability
2-Ethylhexyl Analog 2-Chloro 2-Ethylhexyl Branched alkyl chain High logP, risk of aggregation
Phenylsulfonyl Derivative 2-Methyl Phenylsulfonyl, phenylimino Electron-withdrawing groups Metabolic stability, altered H-bonding

Research Implications and Gaps

  • Synthetic Challenges : The Z-configuration requires precise stereocontrol during synthesis, likely achieved via crystallography-guided methods (e.g., SHELX programs ).
  • Hydrogen Bonding : The thioxo group in the target compound may form robust hydrogen-bonding networks, as inferred from crystal studies .

Q & A

Q. What are the established synthetic routes for this compound, and how are key intermediates validated?

The synthesis involves multi-step reactions, typically starting with condensation of 2-chloroaniline derivatives with thiazolidinone precursors. For example, coupling reactions under reflux conditions with triethylamine as a base () or using sodium hydroxide in ethanol (). Key intermediates are validated via thin-layer chromatography (TLC) and purified via recrystallization (). Final structural confirmation employs NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) to verify substituent positions and stereochemistry ().

Q. Which analytical techniques are critical for confirming the compound’s structural integrity?

Essential methods include:

  • ¹H/¹³C NMR spectroscopy : To confirm proton environments (e.g., Z-configuration of the thiazolidinone-indole moiety) and aromatic substituents ().
  • IR spectroscopy : To identify functional groups (e.g., C=O stretches at ~1700 cm⁻¹ for the thioxo and acetamide groups) ().
  • Mass spectrometry : To validate molecular weight and fragmentation patterns ().

Q. What in vitro biological screening assays are commonly used to evaluate its activity?

Initial screens include:

  • Enzyme inhibition assays : Testing against kinases or proteases via fluorometric/colorimetric methods (e.g., NADH-coupled assays) ().
  • Antimicrobial susceptibility testing : Using MIC (minimum inhibitory concentration) protocols against Gram-positive/negative bacteria ().
  • Cytotoxicity assays : MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values ().

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

Key variables include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates ().
  • Catalyst use : Lewis acids (e.g., ZnCl₂) may accelerate cyclization steps ().
  • Temperature control : Low-temperature (-20°C) quenching prevents side reactions during sensitive steps ().
  • Purification : Column chromatography with gradients (e.g., hexane/ethyl acetate) resolves stereoisomers ().

Q. How can contradictions in biological activity data across studies be resolved?

Discrepancies may arise from assay variability (e.g., cell line heterogeneity) or impurities. Mitigation strategies:

  • Reproducibility checks : Replicate studies using identical protocols (e.g., ATP concentration in kinase assays) ().
  • Orthogonal assays : Cross-validate results with SPR (surface plasmon resonance) for binding affinity and live-cell imaging for cytotoxicity ().
  • Batch analysis : Use HPLC to ensure >95% purity and exclude degradants ().

Q. What computational methods predict the compound’s interaction with biological targets?

  • Molecular docking : AutoDock Vina or Schrödinger Suite to model binding to active sites (e.g., COX-2 or EGFR kinases) ().
  • MD simulations : GROMACS for assessing stability of ligand-receptor complexes over 100-ns trajectories ().
  • QSAR modeling : Correlate substituent electronegativity (e.g., Cl vs. F on the phenyl ring) with activity trends ().

Q. What strategies are employed to study structure-activity relationships (SAR) for this compound?

  • Substituent variation : Modify the 2-methoxyethyl group on the thiazolidinone ring to assess steric/electronic effects ().
  • Scaffold hopping : Replace the indole moiety with benzothiophene to evaluate bioisosteric effects ().
  • Pharmacophore mapping : Identify critical hydrogen-bond acceptors (e.g., thioxo group) using Discovery Studio ().

Q. How is the compound’s stability under physiological conditions evaluated?

  • pH-dependent degradation : Incubate in buffers (pH 1–9) and monitor via HPLC for hydrolysis products ().
  • Thermal stability : TGA/DSC analysis to determine decomposition temperatures ().
  • Metabolic stability : Liver microsome assays (e.g., human CYP450 isoforms) to identify vulnerable sites ().

Methodological Notes

  • Stereochemical considerations : The (3Z)-configuration of the thiazolidinone-indole moiety is critical for activity; X-ray crystallography (e.g., ) or NOESY NMR confirms geometry ().
  • Data interpretation : Conflicting bioactivity results may reflect assay sensitivity; orthogonal methods (e.g., SPR vs. ELISA) reduce false positives ().
  • Scalability : Lab-scale syntheses (mg) vs. pilot-scale (g) require adjustments in mixing efficiency and heat transfer ().

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